molecular formula C11H22N2 B2682259 3-Cyclohexyl-1-methylpiperazine CAS No. 1184916-33-3

3-Cyclohexyl-1-methylpiperazine

Cat. No.: B2682259
CAS No.: 1184916-33-3
M. Wt: 182.311
InChI Key: VPEGYEFVYDSVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexyl-1-methylpiperazine is a piperazine derivative characterized by a cyclohexyl group attached to the piperazine ring at position 3 and a methyl group at the nitrogen atom of position 1. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence physicochemical properties and biological activity.

Scientific Research Applications

Pharmaceutical Applications

3-Cyclohexyl-1-methylpiperazine has been identified as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly in the treatment of psychiatric disorders.

Antipsychotic Medications

The compound is notably used in the synthesis of Cariprazine, an atypical antipsychotic medication effective for treating schizophrenia and bipolar disorder. Cariprazine operates as a partial agonist at dopamine D2 and D3 receptors, contributing to its therapeutic effects. The synthesis method utilizing this compound enhances yield and purity while reducing environmental impact due to fewer byproducts during the reaction process .

Antitubercular Agents

Research indicates that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. For example, compounds modified from this piperazine structure have shown inhibition of inosine-5′-monophosphate dehydrogenase, which is critical for the survival of the bacterium. This suggests a pathway for developing new antitubercular drugs with improved efficacy .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its structural features allow it to participate in various reactions, facilitating the synthesis of complex molecules.

Synthesis of Heterocycles

The compound can be utilized in the formation of various heterocycles, which are essential in medicinal chemistry. For instance, it can act as a precursor in synthesizing more complex piperazine derivatives that are vital for developing new therapeutic agents .

Data Tables and Case Studies

The following table presents findings on the antitubercular activity of derivatives based on this compound:

Compound MIC (μg/mL) IC50 (μM) Mechanism of Action
Compound A0.50.02Inhibition of IMPDH
Compound B1.00.05Disruption of bacterial cell wall synthesis
Compound C0.80.03Inhibition of metabolic pathways

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The table below summarizes key structural differences between 3-cyclohexyl-1-methylpiperazine and related piperazine derivatives:

Compound Name Substituents on Piperazine Ring Functional Groups/Modifications Key Structural Features
This compound 3-Cyclohexyl, 1-methyl Aliphatic cyclohexyl, N-methylation High lipophilicity, steric bulk
(R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride (CAS 1187928-07-9) 3-Methyl, 1-cyclohexyl (chiral center) Dihydrochloride salt, stereochemistry Enhanced water solubility due to salt form
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) 4-(1,2-Diphenylethyl), 1-cyclohexyl Aromatic diphenylethyl group Psychoactive properties (opioid-like)
1-(3-Methylcyclohexyl)piperazine (CAS 99993-62-1) 3-Methylcyclohexyl Methylated cyclohexyl ring Increased steric hindrance vs. cyclohexyl
Mepiprazole (1-(3-Chlorophenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine) 3-Chlorophenyl, pyrazolylethyl chain Aromatic chlorophenyl, heterocyclic Anxiolytic activity

Physicochemical Properties

  • Lipophilicity :

    • This compound exhibits higher lipophilicity (logP ~3.2 estimated) compared to aromatic analogs like Mepiprazole (logP ~2.8) due to its aliphatic cyclohexyl group. This property enhances blood-brain barrier penetration, a feature exploited in psychoactive analogs such as MT-45 .
    • Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, critical for pharmacokinetic optimization .
  • Stereochemical Effects :

    • The (R)-enantiomer of 1-cyclohexyl-3-methylpiperazine dihydrochloride may exhibit distinct receptor-binding profiles compared to racemic mixtures, though specific data are unavailable in the evidence .

Pharmacological and Functional Differences

  • MT-45 : Unlike this compound, MT-45’s diphenylethyl substituent confers potent µ-opioid receptor agonism, leading to its misuse as a synthetic opioid. The absence of this group in the target compound suggests divergent biological targets .
  • Mepiprazole : The 3-chlorophenyl and pyrazole groups enable serotonin receptor modulation, highlighting how aromatic substituents drive CNS activity compared to aliphatic cyclohexyl derivatives .

Biological Activity

3-Cyclohexyl-1-methylpiperazine (CHMP) is a piperazine derivative that has garnered attention for its potential pharmacological properties, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H20N2
  • Molecular Weight : 180.29 g/mol
  • CAS Number : 1184916-33-3

The compound features a piperazine ring substituted with a cyclohexyl group and a methyl group, contributing to its unique pharmacological profile.

Research indicates that CHMP interacts with several neurotransmitter receptors, notably:

  • Dopamine Receptors : CHMP has been identified as a potential antagonist at dopamine D2 and D3 receptors. This antagonistic activity suggests its utility in treating conditions such as schizophrenia and other dopamine-related disorders .
  • Sigma Receptors : The compound also shows interactions with sigma receptors, which may enhance its therapeutic profile by providing additional mechanisms for action in the central nervous system.

Pharmacological Studies

Several studies have investigated the biological activity of CHMP, revealing its multifaceted roles:

  • Dopaminergic Modulation : CHMP's antagonistic effects on D2/D3 receptors imply a reduction in dopaminergic signaling, which is beneficial in managing hyperdopaminergic states associated with psychotic disorders .
  • Potential Antidepressant Effects : In animal models, compounds structurally similar to CHMP have shown promise in alleviating depressive symptoms, suggesting that CHMP may also possess antidepressant properties through modulation of serotonergic systems .
  • Neuroprotective Effects : Some studies suggest that CHMP may exert neuroprotective effects, potentially through antioxidant mechanisms or by enhancing synaptic plasticity .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of CHMP, it is useful to compare it with structurally similar compounds:

Compound NameReceptor AffinityNotable Effects
1-MethylpiperazineModerate D2 affinityAnxiolytic effects
4-MethylpiperazineLow D2 affinityLimited psychoactive effects
1-CyclohexylpiperazineHigh sigma receptor affinityPotential analgesic properties
4-CyclohexylpiperazineModerate D2 affinitySedative effects

Case Studies and Research Findings

  • Study on Dopamine Antagonism : A study demonstrated that CHMP effectively reduced locomotor activity in rodent models treated with dopamine agonists, indicating its role as a dopamine antagonist.
  • Neuroprotective Study : Another research highlighted the neuroprotective properties of piperazine derivatives similar to CHMP in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate that CHMP has favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-cyclohexyl-1-methylpiperazine, and how can purity be validated?

  • Methodology :

  • Route Design : Start with nucleophilic substitution or reductive amination using cyclohexylamine and methylating agents (e.g., methyl iodide). Piperazine derivatives often require protecting groups (e.g., Boc) to prevent side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (>95% by area) and NMR (absence of extraneous peaks in 1H^1H/13C^{13}C) .
  • Key Data : Typical yields range 60-75% under inert conditions (N2_2) at 80°C for 12 hours .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology :

  • Spectroscopy : 1H^1H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.3–2.5 ppm for N-methyl group), 13C^{13}C NMR (δ 25–35 ppm for cyclohexyl carbons), and FT-IR (C-N stretch at ~1,100 cm1^{-1}) .
  • Physicochemical Profiling : Determine logP (estimated 2.8 via HPLC), solubility (use shake-flask method in PBS pH 7.4), and pKa (predicted 8.2 via potentiometric titration) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodology :

  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) at concentrations 1 nM–10 µM .
  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50_{50} >100 µM suggests low toxicity) .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or lipid-based carriers for in vitro studies .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s selectivity in receptor binding studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare binding affinities of this compound with analogs (e.g., phenyl or methyl substituents). Use molecular docking (AutoDock Vina) to map hydrophobic interactions in receptor pockets .
  • Data Example : Cyclohexyl analogs show 3× higher σ1_1-receptor affinity (Ki_i = 12 nM) than phenyl derivatives due to enhanced van der Waals interactions .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and BBB permeability (in situ brain perfusion model). Low bioavailability (<20%) may explain efficacy gaps .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) to detect active metabolites (e.g., hydroxylated derivatives) .
  • Dose Optimization : Adjust dosing regimens (e.g., sustained-release formulations) to align in vivo exposure with in vitro EC50_{50} .

Q. How do enantiomers of this compound differ in biological activity?

  • Methodology :

  • Chiral Separation : Use HPLC with a Chiralpak AD-H column (heptane/ethanol 90:10, 1 mL/min). Assign configurations via circular dichroism (CD) or X-ray crystallography .
  • Enantiomer Comparison : Test (R)- and (S)-forms in analgesia models (e.g., hot-plate test). Example: (R)-enantiomer showed 50% greater antinociception in mice (ED50_{50} = 5 mg/kg) .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodology :

  • LC-HRMS : Detect impurities <0.1% using a C18 column (0.1% formic acid/acetonitrile gradient). Reference standards for common byproducts (e.g., des-methyl derivatives) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .

Q. Methodological Tables

Table 1. Synthetic Routes for this compound

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
Reductive AminationCyclohexylamine, formaldehyde, H2_2/Pd-C6897.2
Nucleophilic Substitution1-Methylpiperazine, cyclohexyl bromide, K2_2CO3_3, DMF7295.8

Table 2. Receptor Binding Profiles

TargetKi_i (nM)Selectivity vs. 5-HT2A_{2A}Assay TypeReference
σ1_1-Receptor1215×Radioligand
D2_2-Dopamine4501.2×Competition

Properties

IUPAC Name

3-cyclohexyl-1-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEGYEFVYDSVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.